molecular formula C24H26N4O2 B11181691 2-(Benzylamino)-4-[(4-methoxyphenyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one

2-(Benzylamino)-4-[(4-methoxyphenyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one

Cat. No.: B11181691
M. Wt: 402.5 g/mol
InChI Key: ZWHFIEVMSCTTBZ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-[(4-methoxyphenyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is a complex organic compound that belongs to the class of quinazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-[(4-methoxyphenyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one typically involves multi-step organic reactions. Common starting materials might include benzylamine, 4-methoxyaniline, and appropriate quinazolinone precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques like continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino or methoxyphenyl groups.

    Reduction: Reduction reactions might target the quinazolinone core or other functional groups.

    Substitution: Various substitution reactions can occur, especially involving the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with altered functional groups, while substitution could introduce new substituents at the amino positions.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylamino-6-methylpyridine
  • 2-(Benzylamino)-benzyl alcohol

Comparison

Compared to similar compounds, 2-(Benzylamino)-4-[(4-methoxyphenyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one may exhibit unique properties due to its specific functional groups and structural configuration

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-(benzylamino)-4-(4-methoxyanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C24H26N4O2/c1-24(2)13-19-21(20(29)14-24)22(26-17-9-11-18(30-3)12-10-17)28-23(27-19)25-15-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3,(H2,25,26,27,28)

InChI Key

ZWHFIEVMSCTTBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC(=N2)NCC3=CC=CC=C3)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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